4,4',6-Trimethoxy-6'-methyl-3'-grisen-2',3-dione
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Overview
Description
4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-dione: is a chemical compound with the molecular formula C17H18O6 and a molecular weight of 318.32 g/mol . This compound is characterized by its three methoxy groups and a methyl group attached to a grisen-2’,3-dione core structure. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which often include aromatic compounds with methoxy and methyl substituents.
Methylation: The methyl group is introduced through methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the grisen-2’,3-dione core structure. This step may require specific reaction conditions, such as elevated temperatures and the presence of a strong acid or base.
Industrial Production Methods
In an industrial setting, the production of 4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-dione may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production, where the reaction is carried out in a single vessel.
Continuous Flow Reactors: These are employed for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione groups to diols or other reduced forms.
Substitution: The methoxy and methyl groups can undergo substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or thiols, under conditions that promote nucleophilic substitution.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Diols and other reduced forms.
Substitution Products: Compounds with different functional groups replacing the methoxy or methyl groups.
Scientific Research Applications
4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their activity and function.
Pathways Involved: It can modulate biochemical pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-dione can be compared with other similar compounds, such as:
4,4’,6-Trimethoxy-6’-ethyl-3’-grisen-2’,3-dione: Similar structure but with an ethyl group instead of a methyl group.
4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-diol: Similar structure but with diol groups instead of dione groups.
Uniqueness
The unique combination of methoxy and methyl groups, along with the grisen-2’,3-dione core, gives 4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-dione distinct chemical properties and reactivity, making it valuable for specific research applications.
Properties
IUPAC Name |
(2S,5'R)-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-9-5-10(20-2)8-14(18)17(9)16(19)15-12(22-4)6-11(21-3)7-13(15)23-17/h6-9H,5H2,1-4H3/t9-,17+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCKBUUKRORCHH-XLFHBGCDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(=O)C12C(=O)C3=C(O2)C=C(C=C3OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=CC(=O)[C@]12C(=O)C3=C(O2)C=C(C=C3OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858536 |
Source
|
Record name | (2S,6'R)-4,4',6-Trimethoxy-6'-methyl-2'H,3H-spiro[1-benzofuran-2,1'-cyclohex[3]ene]-2',3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56783-97-2 |
Source
|
Record name | (2S,6'R)-4,4',6-Trimethoxy-6'-methyl-2'H,3H-spiro[1-benzofuran-2,1'-cyclohex[3]ene]-2',3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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